molecular formula C17H11Cl2F4N3O3 B11112234 2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B11112234
M. Wt: 452.2 g/mol
InChI Key: LJJPTDHMVDTBHD-KTZMUZOWSA-N
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Description

2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazino group, a dichlorophenyl moiety, and a tetrafluoroethoxy phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of the hydrazone intermediate and subsequent reactions to introduce the dichlorophenyl and tetrafluoroethoxy phenyl groups. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and fluorinated ethers. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactors, which offer advantages such as improved reaction control, scalability, and safety. These reactors allow for precise control of reaction parameters, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE lies in its combination of dichlorophenyl and tetrafluoroethoxy phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11Cl2F4N3O3

Molecular Weight

452.2 g/mol

IUPAC Name

N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]oxamide

InChI

InChI=1S/C17H11Cl2F4N3O3/c18-10-6-5-9(11(19)7-10)8-24-26-15(28)14(27)25-12-3-1-2-4-13(12)29-17(22,23)16(20)21/h1-8,16H,(H,25,27)(H,26,28)/b24-8+

InChI Key

LJJPTDHMVDTBHD-KTZMUZOWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)OC(C(F)F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)OC(C(F)F)(F)F

Origin of Product

United States

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